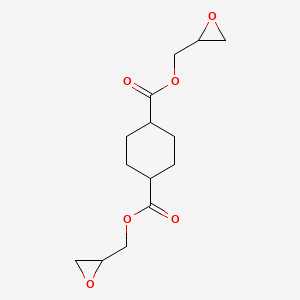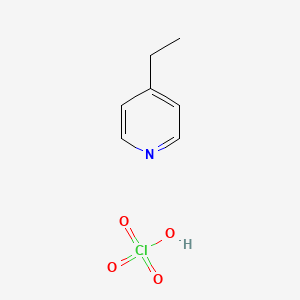
4-Ethylpyridine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpyridine: is an organic compound with the molecular formula C7H9N . It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is a clear, colorless to yellow liquid with a characteristic odor. Perchloric acid , on the other hand, is a strong acid with the formula HClO4 . It is known for its high oxidizing potential and is used in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 4-acetylpyridine. This process includes the following steps :
Claisen Condensation: Ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to carry out the Claisen condensation reaction, forming ethyl 3-oxo-3-(4-pyridyl) propionate.
Reduction: The ethyl 3-oxo-3-(4-pyridyl) propionate is mixed with dimethyl sulfoxide and water, followed by heating to obtain 4-acetylpyridine. This is then reduced using glycol, potassium hydroxide, and hydrazine hydrate to produce 4-ethylpyridine.
Industrial Production Methods: Industrial production of 4-ethylpyridine typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as fractional distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylpyridine N-oxide.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions, where the ethyl group or hydrogen atoms on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Hydrazine hydrate and potassium hydroxide for reduction reactions.
Catalysts: Palladium or nickel catalysts for hydrogenation reactions.
Major Products:
4-Ethylpyridine N-oxide: Formed through oxidation.
Substituted Pyridines: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Ethylpyridine is used as a monomer in polymer chemistry and as a ligand in coordination chemistry. It is also used to study the influence of counter-anion concentration on analyte retention .
Biology and Medicine: Research on 4-ethylpyridine includes its biodegradation by microorganisms, which can be useful in environmental studies and bioremediation .
Industry: In the industrial sector, 4-ethylpyridine is used as a solvent and as an intermediate in the synthesis of various chemicals .
Wirkmechanismus
The mechanism of action of 4-ethylpyridine involves its interaction with various molecular targets. For instance, in biodegradation, it undergoes initial hydroxylation, followed by further oxidation or reduction steps. The presence of the ethyl group influences its reactivity and interaction with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: Ethyl group at the second position instead of the fourth.
Pyridine: The parent compound without any alkyl substitution.
Uniqueness: 4-Ethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to 4-methylpyridine, it has a higher molecular weight and different boiling and melting points .
Eigenschaften
CAS-Nummer |
5828-87-5 |
|---|---|
Molekularformel |
C7H10ClNO4 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
4-ethylpyridine;perchloric acid |
InChI |
InChI=1S/C7H9N.ClHO4/c1-2-7-3-5-8-6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
PDBRHWNSWQCKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=NC=C1.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


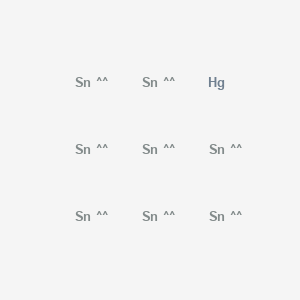
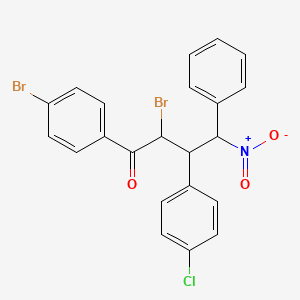
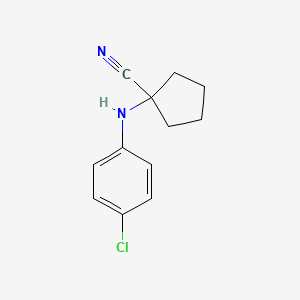
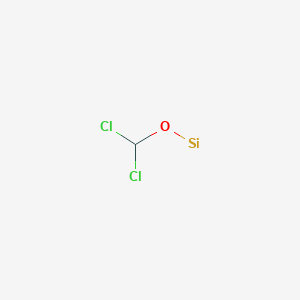
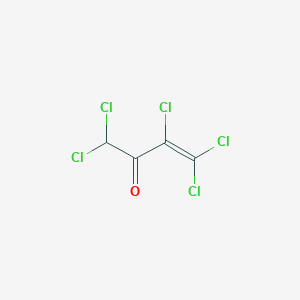
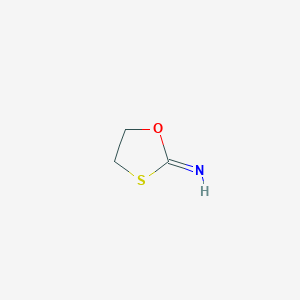

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)



